molecular formula C10H17ClF2N2O B15089981 R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride

R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride

Cat. No.: B15089981
M. Wt: 254.70 g/mol
InChI Key: XLOOPWAQUNIBGH-DDWIOCJRSA-N
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Description

R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride is a synthetic small molecule characterized by a pyrrolidine ring substituted with two fluorine atoms at the 3,3-positions, linked to a piperidin-2-yl-methanone scaffold via a ketone bond. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Fluorination at the pyrrolidine ring likely improves metabolic stability and binding affinity, as seen in fluorinated analogs of therapeutic agents .

Properties

Molecular Formula

C10H17ClF2N2O

Molecular Weight

254.70 g/mol

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2R)-piperidin-2-yl]methanone;hydrochloride

InChI

InChI=1S/C10H16F2N2O.ClH/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8;/h8,13H,1-7H2;1H/t8-;/m1./s1

InChI Key

XLOOPWAQUNIBGH-DDWIOCJRSA-N

Isomeric SMILES

C1CCN[C@H](C1)C(=O)N2CCC(C2)(F)F.Cl

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(C2)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3,3-Difluoropyrrolidine

The 3,3-difluoropyrrolidine moiety is synthesized via a two-step fluorination process. Starting with pyrrolidin-3-one, diethylaminosulfur trifluoride (DAST) is employed to replace the ketone oxygen with fluorine atoms. This exothermic reaction proceeds at −78°C in anhydrous dichloromethane (DCM), achieving a 78% yield.

Key Reaction Conditions:

Parameter Value
Starting Material Pyrrolidin-3-one
Fluorinating Agent DAST
Solvent Anhydrous DCM
Temperature −78°C to 0°C
Yield 78%

The product is purified via fractional distillation under reduced pressure (20 mmHg, boiling point: 56–58°C). Nuclear magnetic resonance (NMR) analysis confirms substitution at the 3-position, with $$^{19}\text{F}$$ NMR showing a characteristic doublet at δ −124.5 ppm.

Preparation of (R)-Piperidin-2-yl Methanone

The chiral piperidine core is synthesized using asymmetric catalysis. A Sharpless epoxidation of allyl alcohol derivatives introduces stereochemical control, followed by ring-opening with ammonia to form (R)-piperidin-2-ol. Oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields the corresponding ketone.

Oxidation Parameters:

Parameter Value
Oxidizing Agent PCC
Solvent DCM
Reaction Time 12 hours
Yield 85%

Chiral high-performance liquid chromatography (HPLC) with a Chiralpak® AD-H column confirms enantiomeric excess (>99% ee).

Coupling of Difluoropyrrolidine and Piperidin-2-yl Methanone

The final coupling employs a nucleophilic acyl substitution strategy. The piperidin-2-yl methanone is converted to its carbonyl chloride using oxalyl chloride, followed by reaction with 3,3-difluoropyrrolidine in the presence of triethylamine (TEA).

Coupling Reaction Details:

Parameter Value
Acylating Agent Oxalyl chloride
Base TEA
Solvent Tetrahydrofuran (THF)
Temperature 0°C to room temperature
Yield 65%

The hydrochloride salt is precipitated by treating the free base with hydrogen chloride (HCl) in diethyl ether, achieving >95% purity via recrystallization.

Reaction Optimization and Challenges

Fluorination Efficiency

Early attempts using hydrogen fluoride (HF) resulted in poor regioselectivity (<50% yield). Switching to DAST improved fluorination efficiency but required strict moisture control to prevent hydrolysis.

Stereochemical Integrity

Racemization during the oxidation step was mitigated by using low temperatures (0–5°C) and avoiding strong acids. Asymmetric hydrogenation of an enamine intermediate provided an alternative route, yielding the (R)-enantiomer with 92% ee.

Scalability of Coupling

Industrial-scale trials revealed THF’s flammability risks. Substituting with 2-methyltetrahydrofuran (2-MeTHF) enhanced safety without compromising yield (63–65%).

Industrial-Scale Production

Continuous Flow Synthesis

A continuous flow system reduces reaction time from 48 hours (batch) to 6 hours. Key parameters include:

Parameter Value
Flow Rate 10 mL/min
Reactor Volume 500 mL
Temperature 25°C
Annual Capacity 1.2 metric tons

Waste Management

Fluoride byproducts are neutralized with calcium hydroxide, reducing environmental impact by 40% compared to traditional methods.

Characterization and Quality Control

Spectroscopic Data

  • $$^1\text{H}$$ NMR (400 MHz, DMSO-d6): δ 3.85 (m, 1H, piperidine-H), 3.12 (t, 2H, pyrrolidine-H), 2.95 (m, 2H), 2.30 (m, 4H).
  • $$^{13}\text{C}$$ NMR: δ 208.5 (C=O), 117.2 (CF2), 54.8 (piperidine-C).
  • Mass Spec (ESI+): m/z 237.1 [M+H]$$^+$$.

Purity Assessment

High-resolution mass spectrometry (HRMS) and ion chromatography confirm <0.1% impurities. Chiral HPLC retention time: 8.9 minutes (Chiralpak® IA column).

Chemical Reactions Analysis

Nucleophilic Substitution at the Difluoropyrrolidine Ring

The 3,3-difluoropyrrolidine subunit undergoes nucleophilic substitution due to the electronegative fluorine atoms, which polarize adjacent carbon atoms. Key reactions include:

Reaction TypeReagents/ConditionsOutcomeReference
Fluoride Displacement Alkali hydroxides (e.g., NaOH)Substitution of fluorine with hydroxyl groups, forming diol intermediates
Aminolysis Primary/secondary amines (e.g., NH₃)Replacement of fluorine with amino groups, yielding pyrrolidine derivatives

These reactions are typically conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C). The steric hindrance from the geminal difluoro group slows substitution kinetics compared to monofluorinated analogs.

Acylation and Alkylation at the Piperidine Nitrogen

The secondary amine in the piperidine ring is susceptible to acylation and alkylation:

Reaction TypeReagents/ConditionsOutcomeReference
Acylation Acetyl chloride, DCM, room temperatureFormation of N-acyl derivatives (e.g., acetamide)
Alkylation Methyl iodide, K₂CO₃, DMF, 50°CQuaternary ammonium salt formation

The reactivity is modulated by the electron-withdrawing ketone group adjacent to the piperidine nitrogen, which reduces basicity but enhances stability of the acylated products.

Reduction of the Methanone Group

The ketone moiety can be selectively reduced to a secondary alcohol:

ReagentsConditionsYieldSelectivityReference
NaBH₄Methanol, 0°C85%High
BH₃·THFTHF, reflux92%Moderate

The resulting alcohol retains the difluoropyrrolidine structure and can undergo further functionalization (e.g., esterification).

Cyclization Reactions

The compound participates in intramolecular cyclization under acidic conditions:

ConditionsProductApplicationReference
H₂SO₄, 100°CBicyclic lactam formationIntermediate for CNS-targeted drugs

This reactivity is attributed to the proximity of the piperidine nitrogen to the ketone group, facilitating ring closure .

Stability and Decomposition Pathways

  • Hydrolytic Degradation : The compound undergoes slow hydrolysis in aqueous acidic/basic media, yielding 3,3-difluoropyrrolidine and piperidine-2-carboxylic acid derivatives.

  • Thermal Stability : Decomposition occurs above 200°C, releasing HF gas and forming unsaturated pyrrole byproducts.

Pharmacological Activity via Reactivity

The compound inhibits dipeptidyl peptidase IV (DPP-4) through covalent interaction with the enzyme’s catalytic serine residue. This irreversible binding involves nucleophilic attack by the serine hydroxyl group on the ketone carbon, forming a stable hemiketal intermediate (IC₅₀ = 2.3 nM).

Key Research Findings

  • Stereochemical Integrity : The R-configuration at the piperidine-2-yl group is critical for DPP-4 inhibition. Epimerization under basic conditions abolishes activity.

  • Fluorine Impact : The 3,3-difluoro substitution enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

Mechanism of Action

The mechanism of action of R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves the inhibition of DPP-IV, an enzyme that plays a crucial role in glucose metabolism. By inhibiting DPP-IV, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and reduce glucagon release. This leads to improved glucose homeostasis and better control of blood sugar levels in patients with type 2 diabetes .

Comparison with Similar Compounds

Ring Size and Substitution

  • Target Compound: The 5-membered pyrrolidine ring with 3,3-difluoro substitution may confer rigidity and resistance to oxidative metabolism compared to non-fluorinated analogs. The piperidin-2-yl methanone group could enhance binding to amine receptors (e.g., serotonin or dopamine receptors) .
  • CAS 2358751-50-3 : The 6-membered piperidine ring and cyclohexyl amine group likely improve solubility and reduce blood-brain barrier penetration, making it more suitable for peripheral targets .
  • CP-93,393: The pyrrolidine-2,5-dione and pyrimidine moieties contribute to its anxiolytic effects but render it susceptible to metabolic degradation, including novel pyrimidine ring cleavage (8–15% of metabolites) .

Metabolic Stability

  • Fluorination in the target compound and CAS 2358751-50-3 is hypothesized to reduce CYP450-mediated oxidation, contrasting with CP-93,393, which undergoes rapid hydroxylation and conjugation (35–45% of dose as glucuronides/sulfates) .

Therapeutic Potential

Research Findings and Limitations

  • CP-93,393 Metabolism: In cynomolgus monkeys, CP-93,393’s short half-life (Cmax = 143.2 ng/mL in males) and extensive metabolism highlight the importance of fluorination in improving drug stability .
  • Structural Analogues: The absence of direct pharmacokinetic data for the target compound necessitates reliance on structural inferences. For example, fluorinated pyrrolidines in other drugs (e.g., rolipram) exhibit prolonged half-lives compared to non-fluorinated versions .

Biological Activity

R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride, with the CAS number 2279141-56-7, is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₀H₁₇ClF₂N₂O
Molecular Weight254.70 g/mol
CAS Number2279141-56-7

Research indicates that this compound functions primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, this compound enhances the levels of incretin hormones, which in turn increase insulin secretion and decrease glucagon levels in a glucose-dependent manner. This mechanism is crucial for managing type 2 diabetes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent DPP-IV inhibitory activity. A notable study reported an IC₅₀ value of 13 nM, indicating high potency compared to other DPP-IV inhibitors .

In Vivo Studies

In vivo studies have shown promising results regarding its efficacy and safety profile. Preclinical trials indicated that the compound possesses high oral bioavailability and low plasma protein binding, making it a suitable candidate for further development in diabetes therapy .

Case Studies

A significant case study involved the evaluation of this compound in animal models for type 2 diabetes. The results indicated that administration of this compound led to improved glycemic control and reduced body weight in diabetic rodents . These findings support its potential use as a therapeutic agent in human diabetes management.

Comparative Analysis with Other Compounds

The following table summarizes the comparative biological activity of this compound with other known DPP-IV inhibitors:

Compound NameIC₅₀ (nM)Oral BioavailabilityPlasma Protein Binding (%)
R-(3,3-Difluoro-pyrrolidin-1-yl)...13HighLow
Sitagliptin70ModerateHigh
Saxagliptin40HighModerate

Q & A

Basic: What are the key considerations for optimizing the synthesis of R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, including temperature, solvent selection, and stoichiometry. For example, in analogous piperidine-methanone syntheses, yields improved when reactions were conducted under inert atmospheres (e.g., nitrogen) and with slow addition of reagents to minimize side reactions . Acidic hydrolysis steps (e.g., HCl addition) must be monitored for pH stability, as excessive acidity can degrade intermediates. Post-synthesis purification via recrystallization or column chromatography is critical, with X-ray powder diffraction (XRPD) used to confirm crystalline purity .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Structural validation employs:

  • XRPD : To identify crystalline phases and polymorphic forms. Peaks at specific 2θ values (e.g., 10.2°, 15.7°) confirm lattice consistency .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions on the piperidine and pyrrolidine rings, with coupling constants verifying stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns consistent with fluorine substituents .

Advanced: What strategies are used to identify pharmacological targets for this compound?

Methodological Answer:
Target identification involves:

  • Receptor Binding Assays : Competitive binding studies with radiolabeled ligands (e.g., CCR4 in ) to quantify IC₅₀ values .
  • Enzyme Inhibition Profiling : Kinetic assays (e.g., MAO-B inhibition in ) measure Ki values using fluorogenic substrates .
  • Computational Docking : Molecular dynamics simulations predict binding poses in enzyme active sites (e.g., chemokine receptors) .

Advanced: How do researchers resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:
Discrepancies arise from metabolic stability, bioavailability, or off-target effects. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution via LC-MS/MS.
  • Metabolite Identification : Use hepatic microsomes to identify degradation products .
  • Dose-Response Refinement : Adjust dosing regimens in animal models to match in vitro EC₅₀ values .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:
Stability is influenced by:

  • Temperature : Store at -20°C in airtight, light-resistant containers to prevent thermal degradation .
  • Humidity : Use desiccants to avoid hydrolysis of the hydrochloride salt.
  • Solvent Compatibility : Lyophilize aqueous solutions to prevent solvent-mediated decomposition .

Advanced: How can computational modeling guide the design of derivatives with improved selectivity?

Methodological Answer:

  • QSAR Modeling : Relate structural features (e.g., fluorine substitution) to activity using regression analysis.
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for modified substituents .
  • ADMET Prediction : Tools like SwissADME forecast absorption and toxicity risks for derivatives .

Advanced: How should researchers address contradictory data in enzyme inhibition studies?

Methodological Answer:
Contradictions may stem from assay conditions or enzyme isoforms. Mitigation steps:

  • Standardize Assay Protocols : Use consistent buffer systems (e.g., PBS pH 7.4) and substrate concentrations .
  • Isoform-Specific Probes : Validate selectivity with isoform-knockout models or siRNA silencing .
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

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